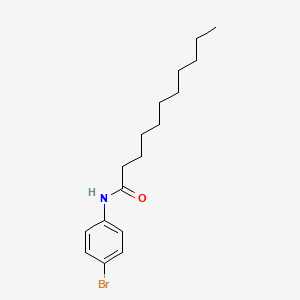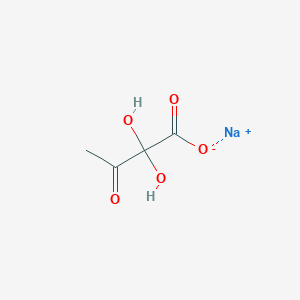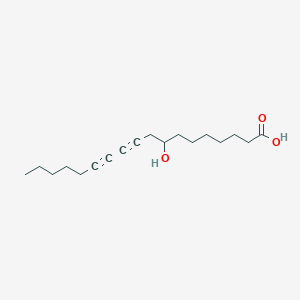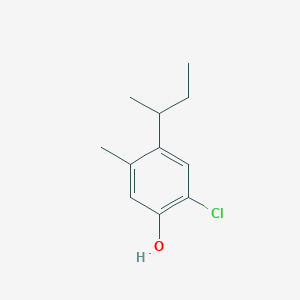![molecular formula C21H25Br B14506058 1-Bromo-4-[2-(4-heptylphenyl)ethenyl]benzene CAS No. 62856-37-5](/img/structure/B14506058.png)
1-Bromo-4-[2-(4-heptylphenyl)ethenyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4-[2-(4-heptylphenyl)ethenyl]benzene is an organic compound with the molecular formula C22H29Br It is a derivative of benzene, featuring a bromine atom and a heptylphenyl group attached to the benzene ring through an ethenyl linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-[2-(4-heptylphenyl)ethenyl]benzene typically involves the following steps:
Bromination: The initial step involves the bromination of benzene to form bromobenzene. This is achieved by reacting benzene with bromine in the presence of a catalyst such as iron(III) bromide.
Formation of Heptylphenyl Group: The next step involves the formation of the heptylphenyl group. This can be achieved through a Friedel-Crafts alkylation reaction, where benzene is reacted with heptyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Ethenyl Linkage Formation: The final step involves the formation of the ethenyl linkage. This can be achieved through a Heck reaction, where the heptylphenyl group is reacted with a vinyl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-4-[2-(4-heptylphenyl)ethenyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction Reactions: The ethenyl linkage can be reduced to form the corresponding alkane.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide for nucleophilic substitution.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction Reactions: Common reducing agents include hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.
Oxidation Reactions: Products include ketones or aldehydes.
Reduction Reactions: Products include the corresponding alkane.
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-[2-(4-heptylphenyl)ethenyl]benzene has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Bromo-4-[2-(4-heptylphenyl)ethenyl]benzene involves its interaction with molecular targets through its functional groups. The bromine atom and the ethenyl linkage play crucial roles in its reactivity and interactions. The compound can form covalent bonds with nucleophiles, undergo redox reactions, and participate in various organic transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-4-ethenylbenzene: Similar structure but lacks the heptylphenyl group.
4-Bromoacetophenone: Contains a bromine atom and an acetophenone group instead of the heptylphenyl group.
4-Bromostyrene: Contains a bromine atom and a styrene group instead of the heptylphenyl group.
Uniqueness
1-Bromo-4-[2-(4-heptylphenyl)ethenyl]benzene is unique due to the presence of the heptylphenyl group, which imparts distinct chemical and physical properties. This structural feature makes it a valuable compound for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
62856-37-5 |
|---|---|
Molekularformel |
C21H25Br |
Molekulargewicht |
357.3 g/mol |
IUPAC-Name |
1-bromo-4-[2-(4-heptylphenyl)ethenyl]benzene |
InChI |
InChI=1S/C21H25Br/c1-2-3-4-5-6-7-18-8-10-19(11-9-18)12-13-20-14-16-21(22)17-15-20/h8-17H,2-7H2,1H3 |
InChI-Schlüssel |
MIRIECPKCZHYPX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC1=CC=C(C=C1)C=CC2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,6'-[(E)-Diazenediyl]bis(1-ethyl-2,3-dihydropyridin-1-ium)](/img/structure/B14505976.png)
![2,4,6-Tris[(pentachlorophenyl)sulfanyl]-1,3,5-triazine](/img/structure/B14505983.png)
![(Cyclopropane-1,2,3-triyl)tris[(5-nitrofuran-2-yl)methanone]](/img/structure/B14506005.png)
phosphanium iodide](/img/structure/B14506012.png)
![(3aR,6aR)-5,6-Dimethyl-1,3,3a,6a-tetrahydro-4H-cyclopenta[c]furan-4-one](/img/structure/B14506018.png)

![(6aR,10aR)-1-Hydroxy-6,6,9-trimethyl-3-propyl-6a,7,10,10a-tetrahydro-6H-dibenzo[b,d]pyran-4-carboxylic acid](/img/structure/B14506026.png)
![1-{[2-(6-Chloropyridazin-3-yl)ethyl]amino}propan-2-ol](/img/structure/B14506029.png)

![Acetic acid;2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine](/img/structure/B14506033.png)




